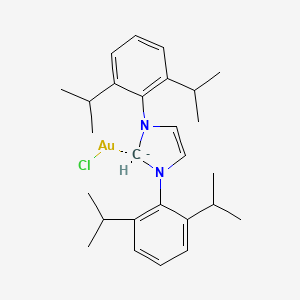

IPrAuCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chlorogold | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N2.Au.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-21H,1-8H3;;1H/q-1;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHZECZDRPEFNI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Au] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37AuClN2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (IPr)AuCl

This technical guide provides a comprehensive overview of the synthesis and characterization of (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride, commonly known as (IPr)AuCl. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who are interested in the preparation and analysis of this widely used gold-based catalyst and synthetic precursor.

Introduction

(IPr)AuCl is a prominent member of the family of N-heterocyclic carbene (NHC) gold(I) complexes. Its robust nature and high catalytic activity have established it as a versatile tool in a multitude of organic transformations. The sterically demanding 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) ligand imparts significant stability to the gold center, rendering the complex air- and moisture-tolerant, which is a significant advantage over many traditional organometallic catalysts. This guide details the synthetic route to (IPr)AuCl, starting from its imidazolium salt precursor, and outlines the key analytical techniques for its characterization.

Synthesis Protocols

The synthesis of (IPr)AuCl is a two-step process that begins with the preparation of the N-heterocyclic carbene precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl). This is followed by the metallation with a suitable gold(I) source.

Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)

The IPr·HCl salt is synthesized via a condensation reaction involving 1,4-diaryl-1,4-diazabutadienes, paraformaldehyde, and a chloride source. A reliable and high-yielding protocol utilizes chlorotrimethylsilane (TMSCl) as the chloride source and ethyl acetate as the solvent.[1]

Experimental Protocol:

-

To a solution of N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene (1 equivalent) in ethyl acetate, add paraformaldehyde (1.1 equivalents) and chlorotrimethylsilane (1.1 equivalents).

-

The reaction mixture is stirred at 70°C.

-

The product, IPr·HCl, precipitates from the reaction mixture as a microcrystalline powder.

-

The solid is collected by filtration, washed with ethyl acetate, and dried under vacuum to yield the pure product.

Synthesis of (IPr)AuCl

The synthesis of (IPr)AuCl from IPr·HCl is achieved through a straightforward reaction with a gold(I) source, typically using a weak base to deprotonate the imidazolium salt in situ, allowing for the coordination of the resulting free carbene to the gold center. A common and efficient gold precursor is chloro(dimethyl sulfide)gold(I), (SMe₂AuCl).

Experimental Protocol:

-

In a reaction vessel, IPr·HCl (1 equivalent) and a weak base such as potassium carbonate (K₂CO₃) (1.1 equivalents) are suspended in a suitable solvent like tetrahydrofuran (THF).

-

To this suspension, chloro(dimethyl sulfide)gold(I) ((SMe₂)AuCl) (1 equivalent) is added.

-

The reaction mixture is stirred at room temperature for a specified period, typically a few hours, during which the formation of the product is observed.

-

Upon completion, the reaction mixture is filtered to remove any inorganic salts.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting solid is washed with a non-polar solvent, such as pentane or hexane, to remove any residual impurities, affording (IPr)AuCl as a white, crystalline solid.

Characterization Data

The identity and purity of the synthesized (IPr)AuCl are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Physical and Chemical Properties

A summary of the key physical and chemical properties of (IPr)AuCl is presented in the table below.

| Property | Value |

| Chemical Formula | C₂₇H₃₆AuClN₂[2] |

| Molecular Weight | 621.01 g/mol [2] |

| Appearance | White to off-white powder or crystals[1] |

| Melting Point | 298 °C[2] |

| Solubility | Soluble in chlorinated solvents, THF, and acetone. |

| Storage Conditions | 2-8°C, under an inert atmosphere[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of (IPr)AuCl. The ¹H and ¹³C NMR spectra provide characteristic signals that confirm the formation of the complex.

¹H NMR (CDCl₃): The proton NMR spectrum of (IPr)AuCl in CDCl₃ displays distinct signals corresponding to the aromatic protons of the diisopropylphenyl groups, the imidazole backbone protons, and the protons of the isopropyl substituents.[4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | triplet | 2H | para-H of Diisopropylphenyl |

| ~7.3 | doublet | 4H | meta-H of Diisopropylphenyl |

| ~7.1 | singlet | 2H | N-CH=CH-N of Imidazole |

| ~2.5 | septet | 4H | CH of Isopropyl |

| ~1.3 | doublet | 12H | CH₃ of Isopropyl |

| ~1.2 | doublet | 12H | CH₃ of Isopropyl |

¹³C NMR (CDCl₃): The carbon NMR spectrum provides further structural confirmation, with a characteristic downfield signal for the carbene carbon directly bonded to the gold atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~180-185 | Au-C (Carbene) |

| ~146 | ipso-C of Diisopropylphenyl |

| ~135 | ortho-C of Diisopropylphenyl |

| ~130 | para-C of Diisopropylphenyl |

| ~124 | meta-C of Diisopropylphenyl |

| ~122 | N-CH=CH-N of Imidazole |

| ~29 | CH of Isopropyl |

| ~24-25 | CH₃ of Isopropyl |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure of (IPr)AuCl. The complex exhibits a linear geometry around the gold(I) center, which is typical for two-coordinate gold(I) compounds. The structure of (IPr)AuCl has been reported to be isostructural with its copper(I) and silver(I) analogs.[5]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Au-C Bond Length | 1.998(4) Å[5] |

| Au-Cl Bond Length | ~2.28 Å |

| C-Au-Cl Angle | ~180° |

Conclusion

This technical guide has detailed the synthesis and characterization of (IPr)AuCl, a key N-heterocyclic carbene gold(I) complex. The provided experimental protocols for the synthesis of both the IPr·HCl precursor and the final (IPr)AuCl complex are robust and high-yielding. The characterization data, including NMR spectroscopy and X-ray crystallography, offer a clear and concise method for verifying the identity and purity of the synthesized compound. This information should serve as a valuable resource for researchers utilizing (IPr)AuCl in their synthetic endeavors.

References

The Core Mechanism of IPrAuCl Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex molecular architectures under mild conditions. Among the various gold catalysts, (IPr)AuCl, or chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I), has garnered significant attention. Its unique combination of a strong σ-donating N-heterocyclic carbene (NHC) ligand (IPr) and a gold(I) center imparts high stability and catalytic activity. This guide provides a detailed exploration of the core mechanisms of IPrAuCl catalysis, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.

The catalytic prowess of this compound lies in its ability to be activated to a cationic gold(I) species, [IPrAu]⁺, which acts as a potent π-acid. This activation is typically achieved by abstracting the chloride ligand with a silver salt, such as silver hexafluoroantimonate (AgSbF₆) or silver tetrafluoroborate (AgBF₄). The resulting cationic gold complex readily coordinates to alkynes, allenes, and alkenes, rendering them susceptible to nucleophilic attack. This fundamental activation principle underpins a wide array of organic transformations, including hydroamination, hydration, and cycloisomerization reactions.

General Mechanism of Catalytic Activation

The catalytic cycle is initiated by the in situ generation of the active cationic gold(I) species. The chloride ligand on the precatalyst, this compound, is abstracted by a silver salt, leading to the formation of the insoluble silver chloride (AgCl) and the catalytically active [IPrAu]⁺ complex. This process is crucial as the neutral this compound complex itself is generally not catalytically active.

Key Catalytic Transformations and Mechanisms

Hydroamination of Alkynes

The addition of an N-H bond across a carbon-carbon triple bond, or hydroamination, is a highly atom-economical method for the synthesis of nitrogen-containing compounds such as enamines and imines. This compound, upon activation, efficiently catalyzes this transformation.

Mechanism:

The catalytic cycle for the hydroamination of an alkyne with an amine is depicted below. The cationic [IPrAu]⁺ catalyst first coordinates to the alkyne, activating it for nucleophilic attack by the amine. This attack can proceed via an intermolecular or intramolecular fashion. The resulting vinylgold intermediate can then undergo protodeauration to regenerate the active catalyst and furnish the enamine or imine product.

Quantitative Data:

| Substrate (Alkyne) | Amine | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Aniline | 1 | CH₃CN | 90 | 16 | 95 | [1][2] |

| 1-Octyne | Aniline | 1 | CH₃CN | 90 | 16 | 85 | [1] |

| Phenylacetylene | 4-Methoxyaniline | 1 | CH₃CN | 90 | 16 | 51 | [2] |

| Diphenylacetylene | Aniline | 1 | CH₃CN | 90 | 16 | 15 | [2] |

Experimental Protocol: General Procedure for Intermolecular Hydroamination of Phenylacetylene with Aniline [1][2]

-

To an oven-dried screw-capped vial is added this compound (0.01 mmol, 1 mol%) and AgSbF₆ (0.01 mmol, 1 mol%).

-

The vial is evacuated and backfilled with nitrogen.

-

Anhydrous acetonitrile (1 mL) is added, and the mixture is stirred at room temperature for 5 minutes.

-

Aniline (1.0 mmol) and phenylacetylene (1.2 mmol) are added sequentially.

-

The vial is sealed, and the reaction mixture is heated to 90 °C in an oil bath for 16 hours.

-

After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired imine product.

Hydration of Alkynes

The addition of water across an alkyne to form a ketone is another important transformation catalyzed by this compound. This reaction typically follows Markovnikov's rule, yielding the more substituted ketone.

Mechanism:

Similar to hydroamination, the catalytic cycle begins with the coordination of the alkyne to the active [IPrAu]⁺ species. Water then acts as the nucleophile, attacking the activated alkyne. The resulting enol intermediate rapidly tautomerizes to the more stable ketone product.

Quantitative Data:

| Substrate (Alkyne) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | 0.5 | Dioxane/H₂O (9:1) | 100 | 2 | 98 | [3][4][5] |

| 1-Octyne | 0.5 | Dioxane/H₂O (9:1) | 100 | 4 | 95 | [3][4][5] |

| 4-Octyne | 1 | Dioxane/H₂O (9:1) | 100 | 12 | 92 | [3][4][5] |

Experimental Protocol: General Procedure for Hydration of Phenylacetylene [3][4][5]

-

A mixture of this compound (0.005 mmol, 0.5 mol%) and AgOTf (0.005 mmol, 0.5 mol%) in a screw-capped vial is purged with nitrogen.

-

Dioxane (1.8 mL) and water (0.2 mL) are added, and the mixture is stirred for 5 minutes at room temperature.

-

Phenylacetylene (1.0 mmol) is added to the reaction mixture.

-

The vial is sealed and heated to 100 °C for 2 hours.

-

After completion of the reaction (monitored by TLC or GC), the mixture is cooled to room temperature.

-

The reaction mixture is diluted with diethyl ether and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography to yield acetophenone.

Cycloisomerization of Enynes

This compound is a highly effective catalyst for the cycloisomerization of enynes, which allows for the rapid construction of complex carbocyclic and heterocyclic scaffolds.

Mechanism:

The mechanism of enyne cycloisomerization typically involves the initial coordination of the gold catalyst to the alkyne moiety. This is followed by an intramolecular nucleophilic attack from the tethered alkene. The nature of the subsequent steps can vary, leading to a diverse array of products. A common pathway involves the formation of a cyclopropyl gold carbene intermediate, which can then undergo various rearrangements or further reactions.

Quantitative Data:

| Substrate (Enyne) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1,6-Enyne (N-tethered) | 5 | Toluene | 25 | 1 | 95 | [6] |

| 1,6-Enyne (O-tethered) | 2 | CH₂Cl₂ | 25 | 0.5 | 99 | [7] |

| 1,5-Enyne | 5 | Dioxane | 80 | 12 | 88 | [8] |

Experimental Protocol: General Procedure for Cycloisomerization of a 1,6-Enyne [6]

-

In a glovebox, this compound (0.025 mmol, 5 mol%) and AgNTf₂ (0.025 mmol, 5 mol%) are weighed into a vial.

-

Anhydrous toluene (2.5 mL) is added, and the mixture is stirred for 10 minutes at room temperature.

-

The 1,6-enyne substrate (0.5 mmol) is added to the catalyst solution.

-

The reaction is stirred at room temperature for 1 hour.

-

Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.

Conclusion

This compound has proven to be a versatile and robust catalyst for a wide range of organic transformations. Its mechanism of action, centered on the generation of a cationic gold(I) species that activates unsaturated carbon-carbon bonds, provides a reliable platform for the development of new synthetic methodologies. The strong σ-donating and sterically bulky IPr ligand plays a crucial role in stabilizing the catalytically active species and influencing the selectivity of the reactions. This guide has provided a foundational understanding of the core mechanisms, supported by practical data and protocols, to aid researchers in leveraging the full potential of this compound catalysis in their synthetic endeavors. The continued exploration of this catalytic system promises to unveil even more innovative and efficient pathways for the construction of complex molecules relevant to the pharmaceutical and materials science industries.

References

- 1. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]

- 3. Regioselective Hydration of Terminal Alkynes Catalyzed by a Neutral Gold(I) Complex [(IPr)AuCl] and One-Pot Synthesis of Optically Active Secondary Alcohols from Terminal Alkynes by the Combination of [(IPr)AuCl] and Cp*RhCl[(R,R)-TsDPEN] [organic-chemistry.org]

- 4. Regioselective hydration of terminal alkynes catalyzed by a neutral gold(I) complex [(IPr)AuCl] and one-pot synthesis of optically active secondary alcohols from terminal alkynes by the combination of [(IPr)AuCl] and Cp*RhCl[(R,R)-TsDPEN]. | Semantic Scholar [semanticscholar.org]

- 5. Item - Regioselective Hydration of Terminal Alkynes Catalyzed by a Neutral Gold(I) Complex [(IPr)AuCl] and One-Pot Synthesis of Optically Active Secondary Alcohols from Terminal Alkynes by the Combination of [(IPr)AuCl] and Cp*RhCl[(R,R)âTsDPEN] - American Chemical Society - Figshare [acs.figshare.com]

- 6. Asymmetric Au-catalyzed cycloisomerization of 1,6-enynes: An entry to bicyclo[4.1.0]heptene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Au(I)-Catalyzed Ring Expanding Cycloisomerizations: Total Synthesis of Ventricosene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gold-catalyzed enantioselective ring-expanding cycloisomerization of cyclopropylidene bearing 1,5-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of IPrAuCl in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

(1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride (IPrAuCl) is a widely utilized gold catalyst in organic synthesis. A thorough understanding of its solubility in various organic solvents is crucial for reaction setup, optimization, and purification processes. This technical guide provides a summary of the known solubility characteristics of this compound, a general experimental protocol for solubility determination, and a workflow for assessing solubility.

Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on the general characteristics of NHC-gold complexes. "Soluble" indicates that the compound is expected to dissolve to a practical extent for typical catalytic applications (e.g., forming a homogeneous solution at concentrations commonly used in synthesis). "Sparingly Soluble" or "Insoluble" suggests limited or no dissolution.

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble |

| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Sparingly Soluble |

| Hexanes | C₆H₁₄ | Nonpolar | Insoluble |

| Water | H₂O | Polar Protic | Insoluble |

Experimental Protocol for Determining Qualitative and Semi-Quantitative Solubility

For researchers requiring specific solubility data for their unique experimental conditions, the following general protocol can be employed to determine the qualitative and semi-quantitative solubility of a solid organometallic compound like this compound.

Materials and Equipment:

-

This compound (or the solid compound of interest)

-

A selection of high-purity organic solvents

-

Small vials or test tubes with closures

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath, heating block)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane compatibility)

-

Glassware for dilutions

-

Spectrophotometer (optional, for quantitative analysis)

Procedure:

-

Preparation of Solvent Aliquots: Dispense a precise volume (e.g., 1.0 mL) of the desired organic solvent into a clean, dry vial.

-

Initial Analyte Addition: Accurately weigh a small, known amount of this compound (e.g., 1.0 mg) and add it to the solvent in the vial.

-

Equilibration: Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes) to facilitate dissolution. Allow the mixture to equilibrate at a constant temperature. Visual inspection for any undissolved solid should be made against a dark background.

-

Incremental Addition: If the initial amount of this compound completely dissolves, continue to add small, accurately weighed increments of the compound to the vial. After each addition, repeat the equilibration step.

-

Saturation Point Determination: The saturation point is reached when a small amount of solid material remains undissolved after thorough mixing and equilibration.

-

Qualitative Assessment:

-

Soluble: If a significant amount of the compound dissolves (e.g., >10 mg/mL).

-

Sparingly Soluble: If only a small amount of the compound dissolves (e.g., 1-10 mg/mL).

-

Insoluble: If no significant amount of the compound dissolves (e.g., <1 mg/mL).

-

-

Semi-Quantitative Assessment (Optional):

-

Once saturation is reached, carefully filter the solution to remove any undissolved solid.

-

The concentration of the saturated solution can be determined by evaporating the solvent from a known volume of the filtrate and weighing the solid residue.

-

Alternatively, if the compound has a chromophore, UV-Vis spectroscopy can be used to determine the concentration by creating a calibration curve with solutions of known concentrations.

-

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

Caption: Workflow for determining the solubility of a solid compound in a solvent.

References

Unraveling the Thermal Stability and Decomposition of IPrAuCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride (IPrAuCl) , a prominent member of the N-heterocyclic carbene (NHC) gold(I) complex family, has garnered significant attention for its catalytic prowess in a multitude of organic transformations. Its utility in pharmaceutical development and materials science necessitates a thorough understanding of its thermal properties. This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of this compound, compiling available data, outlining experimental protocols, and visualizing key processes.

Core Thermal Properties

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not extensively published, the thermal behavior of closely related NHC-gold(I) complexes provides a strong framework for understanding its stability. The incorporation of bulky N-heterocyclic carbene ligands like IPr is known to confer significant thermal stability to the gold(I) center.

Quantitative Thermal Data Summary

The following table summarizes key thermal data points for this compound and related NHC-gold(I) complexes, offering a comparative perspective on their stability.

| Compound | Technique | Key Observation | Reference |

| Binuclear NHC-Au(I) complex derived from this compound | TGA | Thermally stable with no mass loss up to 270 °C. | [1] |

| General NHC-Au(I) complexes | TGA | Decomposition temperatures can be increased to ~300 °C with NHC ligands. | [2] |

| [IPrAuNTf2] | Melting Point | Decomposes in the range of 202-287 °C. | [3] |

| This compound | Melting Point | 298 °C |

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and decomposition of this compound, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with this decomposition.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a ceramic or platinum TGA pan.

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The TGA thermogram, a plot of mass versus temperature, is analyzed to identify the onset temperature of decomposition (the temperature at which mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve). The residual mass at the end of the experiment provides information about the final decomposition products.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound, such as melting and decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or gold DSC pan. An empty, sealed pan is used as a reference.

-

Instrumentation: A calibrated differential scanning calorimeter is employed.

-

Experimental Conditions:

-

Atmosphere: A controlled inert atmosphere (e.g., nitrogen) is maintained within the DSC cell.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating from ambient temperature to a point beyond the decomposition temperature at a constant rate (e.g., 10 °C/min).

-

-

Data Analysis: The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic peaks typically correspond to melting, while exothermic peaks indicate decomposition. The peak temperature and the enthalpy change (area under the peak) for each transition are determined.

Decomposition Pathway

The decomposition of NHC-gold(I) complexes, including this compound, is believed to proceed through several potential pathways. While a definitive, experimentally verified mechanism for this compound is not yet established, the following represents a plausible decomposition cascade based on the known chemistry of related compounds. A common decomposition pathway for such complexes is reductive elimination.

Caption: Plausible decomposition pathway for this compound upon heating.

Experimental Workflow Visualization

The systematic investigation of the thermal properties of this compound involves a logical flow of experiments. The following diagram illustrates a typical workflow.

Caption: A typical experimental workflow for the thermal analysis of this compound.

Conclusion

This compound exhibits high thermal stability, a characteristic feature of gold(I) complexes bearing bulky N-heterocyclic carbene ligands. The available data suggests a decomposition onset temperature likely in the range of 270-300 °C. Rigorous thermal analysis using TGA and DSC, following the protocols outlined herein, is crucial for obtaining precise quantitative data. Further investigation into the decomposition mechanism and the identification of the resulting products will provide a more complete understanding of the thermal behavior of this important catalyst, aiding in its effective application in research and development.

References

An In-depth Technical Guide on the Safety and Handling of Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) (IPrAuCl)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I), commonly known as IPrAuCl. The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely.

Chemical and Physical Properties

This compound is a white, powdered solid that is widely used as a catalyst in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 852445-83-1 |

| Molecular Formula | C₂₇H₃₆AuClN₂ |

| Molecular Weight | 621.01 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 298 °C |

| Storage Temperature | 2-8°C |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification:

| Hazard Class | Category | Signal Word | Hazard Statement |

| Skin Irritation | 2 | Warning | H315: Causes skin irritation[1][2] |

| Eye Irritation | 2 | Warning | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[1][2] |

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following personal protective equipment should be worn at all times:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the powder outside of a fume hood.

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

-

Handling: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder. Avoid generating dust.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light. The recommended storage temperature is between 2-8°C. For long-term storage, it is advisable to keep the container under an inert atmosphere, such as nitrogen.

Spill and Disposal Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Cleanup Protocol:

-

Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

-

Don Appropriate PPE: Before attempting to clean the spill, ensure all necessary personal protective equipment is worn.

-

Contain the Spill: Carefully sweep up the solid material, avoiding dust generation. Use a dust suppressant if necessary.

-

Collect and Dispose: Place the collected material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

Waste Disposal:

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.

Biological Effects and Signaling Pathways

N-heterocyclic carbene (NHC) gold(I) complexes, including this compound, have been investigated for their biological activity, particularly as potential anticancer agents. These compounds are known to interact with various cellular components and can modulate specific signaling pathways.

A primary target of gold(I)-NHC complexes is the enzyme thioredoxin reductase (TrxR) .[3] Inhibition of TrxR disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress. This can trigger a cascade of events culminating in programmed cell death, or apoptosis. Furthermore, these complexes have been shown to affect mitochondrial function and interact with proteins involved in carbohydrate metabolism and the organization of the cytoskeleton.[2]

Experimental Workflows

The following diagrams illustrate common experimental workflows involving this compound.

A. Synthesis of this compound

The synthesis of this compound is a multi-step process that is typically carried out under an inert atmosphere to prevent degradation of the reagents and products.

B. This compound-Catalyzed Alkyne Hydration

This compound is an effective catalyst for the hydration of alkynes to produce ketones. This reaction is often carried out in a mixture of solvents, such as dioxane and water.

Experimental Protocols

A. Protocol for a Small-Scale Spill of this compound Powder

This protocol is intended for a spill of less than 1 gram of this compound powder in a contained area.

-

Materials:

-

Nitrile gloves (double-gloved)

-

Safety goggles

-

Lab coat

-

N95 dust mask

-

Scoop or brush and dustpan (plastic or non-sparking)

-

Sealable plastic bag

-

Hazardous waste container

-

Wipes and a suitable solvent (e.g., isopropanol)

-

-

Procedure:

-

Ensure the spill area is well-ventilated. If not in a fume hood, open a nearby window if safe to do so.

-

Put on all required PPE.

-

Carefully sweep the this compound powder into the dustpan. Avoid creating airborne dust.

-

Transfer the collected powder into the sealable plastic bag and seal it.

-

Wipe the spill area with a solvent-dampened wipe to remove any remaining residue.

-

Place the used wipes and the sealed bag of spilled material into the designated hazardous waste container.

-

Remove PPE and wash hands thoroughly with soap and water.

-

B. Protocol for the Disposal of this compound Waste

This protocol outlines the general procedure for disposing of waste this compound and contaminated materials.

-

Materials:

-

Appropriate PPE

-

Labeled hazardous waste container (compatible with the waste)

-

Waste manifest or logbook

-

-

Procedure:

-

Collect all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

-

Ensure the waste container is kept closed except when adding waste.

-

Store the waste container in a designated satellite accumulation area.

-

When the container is full, arrange for pickup by the institution's environmental health and safety (EHS) department for proper disposal according to institutional and regulatory guidelines.

-

Maintain accurate records of the waste generated in a logbook.

-

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for institutional safety protocols and professional judgment. Researchers should always consult the Safety Data Sheet (SDS) for this compound and their institution's EHS guidelines before handling this compound.

References

An In-Depth Technical Guide to the Fundamental Properties of N-Heterocyclic Carbene Gold Complexes

For Researchers, Scientists, and Drug Development Professionals

N-heterocyclic carbene (NHC) gold complexes have emerged as a versatile and powerful class of compounds with significant applications ranging from catalysis to medicine. Their unique electronic and steric properties, conferred by the NHC ligand, lead to exceptional stability and reactivity. This technical guide provides a comprehensive overview of the core fundamental properties of NHC-gold complexes, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in their work.

Core Structural and Electronic Properties

N-heterocyclic carbenes are strong σ-donating ligands that form robust bonds with gold centers. This strong σ-donation, coupled with tunable steric bulk, allows for the fine-tuning of the reactivity and stability of the resulting gold complexes. The most common NHC ligands are based on imidazolium or imidazolinium skeletons, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).

The electronic properties of NHC-gold complexes can be probed using various spectroscopic and computational techniques. The ¹³C NMR chemical shift of the carbene carbon is a particularly sensitive indicator of the electronic environment at the gold center.

Spectroscopic and Crystallographic Data

The structural and electronic parameters of NHC-gold complexes are crucial for understanding their reactivity. Below are tables summarizing key quantitative data from X-ray crystallography and NMR spectroscopy for some common NHC-gold(I) chlorides.

Table 1: Selected Crystallographic Data for [Au(NHC)Cl] Complexes

| NHC Ligand | Au-C Bond Length (Å) | Au-Cl Bond Length (Å) | C-Au-Cl Bond Angle (°) | Reference |

| IPr | 1.972 | 2.277 | 180.00 | |

| IPr* | 1.987 | 2.273 | 178.35 | |

| Np | 1.983 | 2.282 | 174.31 |

Table 2: ¹³C NMR Chemical Shifts of the Carbene Carbon in [Au(NHC)Cl] Complexes

| NHC Ligand | Solvent | ¹³C Chemical Shift (ppm) | Reference |

| IMes | CDCl₃ | 182.3 | |

| IPr | CDCl₃ | 183.8 | |

| MeBnIm | CDCl₃ | ~181 | |

| Bn₂Im | CDCl₃ | ~181 |

Synthesis of NHC-Gold Complexes

Several synthetic routes have been developed for the preparation of NHC-gold complexes, offering flexibility in terms of starting materials and reaction conditions. The most common methods are the "transmetalation route" and the "weak base route".

Experimental Protocol: Synthesis of [Au(IPr)Cl] via the Weak Base Route

This protocol describes a straightforward and high-yielding synthesis of [Au(IPr)Cl] using a weak base, which can be performed under aerobic conditions.

Materials:

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

-

Chloro(dimethylsulfide)gold(I) ([Au(SMe₂)Cl])

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone (technical grade)

-

Deionized water

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add IPr·HCl (1.0 equiv), [Au(SMe₂)Cl] (1.0 equiv), and K₂CO₃ (2.0 equiv).

-

Add acetone to the flask to achieve a concentration of approximately 0.1 M with respect to the imidazolium salt.

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC or NMR.

-

Upon completion, remove the acetone under reduced pressure.

-

To the resulting solid, add deionized water and ethyl acetate.

-

Transfer the mixture to a separatory funnel and perform an extraction.

-

Collect the organic layer and wash it with deionized water (2 x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield [Au(IPr)Cl] as a white solid.

Experimental Protocol: Synthesis of [Au(IPr)(OH)]

Gold(I) hydroxide complexes are valuable precursors for the synthesis of other NHC-gold species.

Materials:

-

[Au(IPr)Cl]

-

Sodium hydroxide (NaOH)

-

tert-Amyl alcohol

-

Deionized water

-

Diethyl ether

Procedure:

-

In a flask, dissolve [Au(IPr)Cl] (1.0 equiv) in a minimal amount of a suitable organic solvent like THF.

-

In a separate flask, prepare a solution of NaOH (6.0 equiv) in a mixture of tert-amyl alcohol (0.2 equiv) and deionized water.

-

Add the NaOH solution to the [Au(IPr)Cl] solution and stir the mixture at room temperature for 24 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Wash the resulting solid with deionized water and then with diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the solid under vacuum to obtain [Au(IPr)(OH)].

Stability and Reactivity

NHC-gold complexes are known for their high stability, which is a significant advantage in both catalytic and medicinal applications. The strong Au-C bond makes them resistant to air and moisture. However, their stability can be influenced by factors such as the steric bulk of the NHC ligand and the nature of the other ligands on the gold center. For instance, some complexes can undergo ligand scrambling in solution to form bis-carbene complexes.

Catalytic Applications

NHC-gold complexes are highly effective catalysts for a variety of organic transformations, particularly the activation of alkynes and allenes towards nucleophilic attack. Two prominent examples are the hydration and hydroamination of alkynes.

Alkyne Hydration

The hydration of alkynes to produce ketones is a fundamental transformation in organic synthesis. NHC-gold complexes catalyze this reaction with high efficiency and regioselectivity, often under mild, acid-free conditions.

Table 3: Catalytic Performance in Alkyne Hydration

| Substrate | Catalyst | Loading (mol%) | Yield (%) | TON | Reference |

| Phenylacetylene | [(IPr)AuCl]/AgSbF₆ | 1 | >95 | - | |

| 1-Dodecyne | [(IPr)AuCl]/AgOTf | 0.1 | 98 | 980 | |

| 3-Hexyne | [(IPr)AuCl]/AgOTf | 0.01 | 84 | 8400 |

Alkyne Hydroamination

The addition of N-H bonds across carbon-carbon multiple bonds is a highly atom-economical method for synthesizing nitrogen-containing compounds. NHC-gold complexes have proven to be excellent catalysts for both intra- and intermolecular hydroamination of alkynes.

Table 4: Catalytic Performance in Alkyne Hydroamination

| Alkyne | Amine | Catalyst | Loading (mol%) | Yield (%) | TON | Reference |

| Phenylacetylene | Aniline | [Au(IPr)Cl]/AgSbF₆ | 1 | 95 | 95 | |

| Phenylacetylene | 2,4,6-Trimethylaniline | Cationic Au(I) complex | 5 | 81-94 | 16-19 | |

| 1-Octyne | Morpholine | [Au(IPr)Cl]/AgOTf | 2 | 92 | 46 |

Medicinal Applications: Anticancer Agents

NHC-gold complexes have garnered significant attention as potential anticancer agents due to their unique mechanisms of action, which differ from traditional platinum-based drugs. Their therapeutic effects are often attributed to their ability to inhibit the selenoenzyme thioredoxin reductase (TrxR) and to target mitochondria, leading to the induction of apoptosis.

The lipophilicity and cationic nature of many NHC-gold complexes facilitate their accumulation within the mitochondria of cancer cells, driven by the mitochondrial membrane potential.

The inhibition of TrxR, a key enzyme in cellular redox regulation, disrupts the antioxidant defense system of cancer cells, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis.

Characterization Techniques

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of NHC-gold complexes in the solid state.

Experimental Protocol Outline:

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a solvent from a concentrated solution of the complex, or by vapor diffusion of a non-solvent into a solution of the complex.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector.

-

Structure Solution and Refinement: The collected data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure and purity of NHC-gold complexes in solution. ¹H and ¹³C NMR are routinely used.

Experimental Protocol Outline:

-

Sample Preparation: Dissolve a few milligrams of the NHC-gold complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure. The disappearance of the acidic proton signal of the imidazolium salt precursor and the appearance of a downfield signal for the carbene carbon in the ¹³C NMR spectrum are characteristic of complex formation.

Conclusion

N-heterocyclic carbene gold complexes represent a remarkable class of compounds with a rich and expanding chemistry. Their inherent stability, coupled with the ability to systematically tune their steric and electronic properties, has made them invaluable in both catalysis and medicinal chemistry. This guide has provided a foundational understanding of their core properties, supported by quantitative data and detailed experimental procedures. Continued research in this area is expected to lead to the development of even more efficient catalysts and novel therapeutic agents.

Spectroscopic Data and Experimental Protocols for IPrAuCl

A Comprehensive Technical Guide for Researchers

This guide provides a detailed overview of the spectroscopic data for the N-heterocyclic carbene (NHC) gold(I) complex, Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I), commonly known as IPrAuCl. The information compiled herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to serve as a valuable resource for scientists engaged in organometallic chemistry, catalysis, and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The data presented below is for the IPr ligand precursor, IPr·HCl, which provides a strong basis for the assignment of signals in the gold complex.

Table 1: ¹H NMR Data of IPr·HCl (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.16 | br. s | 1H | NCHN |

| 8.56 | s | 1H | NCHCHN |

| 8.55 | s | 1H | NCHCHN |

| 7.69 | t, J = 7.6, 8.0 Hz | 2H | Ar-H |

| 7.53 | d, J = 7.6 Hz | 4H | Ar-H |

| 2.31-2.37 | m | 4H | CH (CH₃)₂ |

| 1.26 | d, J = 6.8 Hz | 12H | CH(CH ₃)₂ |

| 1.16 | d, J = 6.8 Hz | 12H | CH(CH ₃)₂ |

Table 2: ¹³C NMR Data of IPr·HCl (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 144.8 | Ar-C |

| 139.2 | Ar-C |

| 131.9 | Ar-C |

| 130.0 | Ar-C |

| 126.2 | Ar-CH |

| 124.6 | NCHCHN |

| 28.6 | C H(CH₃)₂ |

| 24.1 | CH(C H₃)₂ |

| 23.1 | CH(C H₃)₂ |

Note: The carbene carbon (NCN) signal is often broad or not observed in the imidazolium salt precursor but is expected to appear in the range of 160-180 ppm upon complexation to gold.

A ¹H NMR spectrum of this compound in CDCl₃ has been reported, showing the characteristic signals of the IPr ligand.[1]

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and isotopic distribution. The molecular weight of this compound is 621.01 g/mol .[2][3][4][5]

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₇H₃₆AuClN₂ |

| Molecular Weight | 621.01 g/mol |

| Predicted m/z for [M+H]⁺ | 621.23055 |

| Predicted m/z for [M+Na]⁺ | 643.21249 |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are crucial for reproducibility.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of the corresponding imidazolium salt (IPr·HCl) with a gold precursor in the presence of a base. A representative procedure is as follows:

-

In a reaction vessel, the imidazolium salt IPr·HCl is combined with a gold(I) source, such as (dimethyl sulfide)gold(I) chloride ([AuCl(SMe₂)]).

-

A base, typically a mild one like potassium carbonate (K₂CO₃), is added to the mixture.

-

The reaction is carried out in a suitable organic solvent, such as acetone, at elevated temperatures (e.g., 60 °C) for a defined period (e.g., 2 hours).[6]

-

Upon completion, the reaction mixture is worked up to isolate the this compound product. This may involve filtration to remove insoluble salts and subsequent purification steps like recrystallization.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[7]

-

Sample Preparation : A small amount of the this compound sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition : Spectra are recorded at room temperature. The chemical shifts are referenced to the residual solvent peak. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.

-

ATR-FTIR : A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

-

KBr Pellet : The this compound sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the IR beam for analysis.

Mass Spectrometry

Electrospray ionization (ESI) is a common technique for the mass analysis of organometallic complexes like this compound.

-

Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile, methanol).

-

Data Acquisition : The solution is introduced into the ESI source of the mass spectrometer. The instrument is typically operated in positive ion mode to detect protonated molecules [M+H]⁺ or other adducts. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organometallic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [(IPr)AuCl] | Umicore [pmc.umicore.com]

- 4. Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. Umicore, powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

A Technical Guide to Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) (IPrAuCl): Commercial Availability, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I), commonly abbreviated as IPrAuCl, is a prominent member of the N-heterocyclic carbene (NHC) gold(I) catalyst family. Its robust nature, characterized by high stability in air and moisture, combined with exceptional catalytic activity, has established this compound as a versatile tool in modern organic synthesis. This technical guide provides an in-depth overview of the commercial availability and purity of this compound, alongside detailed experimental protocols and a summary of its applications, particularly in catalysis, which holds relevance for the synthesis of complex molecules in drug discovery and development.

Commercial Availability

This compound is readily available from several major chemical suppliers. The compound is typically sold as a white to off-white powder. Below is a summary of offerings from prominent vendors.

| Supplier | Product Number(s) | Purity Specification | CAS Number |

| Sigma-Aldrich (Merck) | 696277 (Umicore) | Not specified on product page, but Umicore specifies 99.9% metal purity.[1] | 852445-83-1[2][3][4] |

| ChemScene | CS-W011426 | ≥95%[3][5] | 852445-83-1[3][5] |

| TCI Chemicals | C2405 | >98.0% (N) | 852445-83-1[6] |

| Strem Chemicals | (Referenced in literature) | Not specified | 852445-83-1 |

Purity and Characterization

The purity of this compound is critical for its catalytic performance and is typically assessed using a combination of analytical techniques. While specific Certificates of Analysis (CoAs) provide lot-specific data, the following methods are standard for the characterization and purity determination of this compound and related organometallic complexes.

Table of Physicochemical and Spectroscopic Data:

| Property | Value |

| Molecular Formula | C₂₇H₃₆AuClN₂[4] |

| Molecular Weight | ~621.01 g/mol [2][3][4] |

| Appearance | White to off-white powder or crystals[6] |

| Melting Point | 298 °C |

| Storage Temperature | 2-8°C |

Analytical Methods for Purity Determination:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the IPr ligand and the overall complex. Quantitative NMR (qNMR) can be employed to determine the absolute purity against a certified internal standard.[7][8][9]

-

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the theoretical values calculated from the molecular formula. This is a crucial method for assessing the purity of the bulk material.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for identifying and quantifying impurities.[10][11][12][13][14] A well-developed HPLC method can separate this compound from starting materials, byproducts, and degradation products.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the complex.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of the corresponding N-heterocyclic carbene precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), with a gold(I) source.

1. Synthesis of the Imidazolium Salt Precursor (IPr·HCl):

A reliable, high-yield synthesis of IPr·HCl has been reported, which is crucial for the subsequent preparation of the gold complex.[15][16][17]

-

Step 1: Synthesis of N,N'-bis(2,6-diisopropylaniline)ethanediimine: A solution of glyoxal (40% in water, 0.50 mol) in methanol (250 mL) is added with vigorous stirring to a warmed (50°C) solution of 2,6-diisopropylaniline (1.0 mol) and acetic acid (1 mL) in methanol (250 mL). The product crystallizes after approximately 15 minutes. The mixture is stirred for 10 hours at room temperature, and the resulting suspension is filtered. The solid product is washed with methanol until the washings are colorless.[15]

-

Step 2: Cyclization to IPr·HCl: The dried diimine from the previous step (134 mmol) and paraformaldehyde (135 mmol) are added to ethyl acetate (1200 mL) heated to 70°C. Chlorotrimethylsilane (150 mmol) in ethyl acetate (50 mL) is then added dropwise over 30 minutes. The reaction mixture is stirred at 70°C for 16 hours. After cooling to 10°C, the resulting suspension is filtered, and the solid is washed with ethyl acetate and tert-butyl methyl ether. The solid is dried to a constant weight to yield IPr·HCl as a colorless microcrystalline powder.[15]

2. Synthesis of this compound from IPr·HCl:

The final step involves the reaction of the imidazolium salt with a suitable gold precursor.

-

In a flask, IPr·HCl is reacted with a gold(I) source such as chloro(dimethyl sulfide)gold(I) or chloro(tetrahydrothiophene)gold(I) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a weak base (e.g., potassium tert-butoxide or sodium acetate) to deprotonate the imidazolium salt in situ, allowing for the coordination of the free carbene to the gold center. The product, this compound, can then be isolated and purified.

Purity Analysis Protocol (General Outline for HPLC)

While a specific validated protocol for this compound is not publicly available, a general procedure for purity determination by RP-HPLC would involve the following steps:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and potential impurities have significant absorbance (e.g., 220 nm or 254 nm).

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[11] This solution is then diluted to an appropriate concentration for analysis.

-

Injection Volume: 10 µL.

-

Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. For more accurate quantification, a reference standard of this compound would be used to create a calibration curve.

Applications in Research and Development

The primary application of this compound is as a catalyst in a wide range of organic transformations.[18] The gold(I) center acts as a soft π-acid, activating alkynes, allenes, and alkenes towards nucleophilic attack.

Key Catalytic Applications:

-

Hydration of Alkynes: this compound is a highly effective catalyst for the regioselective hydration of terminal alkynes to produce methyl ketones.

-

Cycloisomerization Reactions: It catalyzes various intramolecular cyclization reactions, enabling the construction of complex cyclic and bicyclic structures.

-

C-H Bond Functionalization: this compound has been employed in the carboxylation and functionalization of C-H bonds.[1]

-

Rearrangement Reactions: It is used to catalyze the rearrangement of allylic acetates.[1]

While this compound itself is primarily a catalyst, the broader class of gold-NHC complexes has been investigated for potential therapeutic applications. Studies have explored their cytotoxic effects against various cancer cell lines, with proposed mechanisms of action including the inhibition of thioredoxin reductase.[1][5][6][19] However, specific research on this compound in the context of drug development and its interaction with biological signaling pathways is limited.

Visualizations

Synthesis Workflow of this compound

Caption: A simplified workflow for the two-main-step synthesis of this compound.

General Catalytic Cycle for Gold(I)-Catalyzed Reactions

References

- 1. The effects of two gold-N-heterocyclic carbene (NHC) complexes in ovarian cancer cells: a redox proteomic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (IPr)AuCl - Umicore CAS 852445-83-1 [sigmaaldrich.com]

- 3. Umicore, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. (IPr)AuCl - Umicore CAS 852445-83-1 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enovatia.com [enovatia.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. – Oriental Journal of Chemistry [orientjchem.org]

- 15. Insight on cytotoxic NHC gold(I) halide complexes evaluated in multifaceted culture systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (IPr)AuCl - Umicore CAS 852445-83-1 [sigmaaldrich.com]

- 17. Umicore, powder | Sigma-Aldrich [sigmaaldrich.com]

- 18. pubsapp.acs.org [pubsapp.acs.org]

- 19. Biological Activity of NHC-Gold-Alkynyl Complexes Derived from 3-Hydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

detailed experimental protocol for IPrAuCl catalyzed alkyne hydration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the gold-catalyzed hydration of terminal alkynes utilizing the air- and moisture-stable catalyst, (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride (IPrAuCl). This protocol offers a highly efficient and regioselective method for the synthesis of methyl ketones from a variety of terminal alkynes, avoiding the use of toxic mercury-based reagents.[1] The presented methodologies are based on established literature procedures, offering high yields and excellent functional group tolerance.

Introduction

The hydration of alkynes is a fundamental transformation in organic synthesis, providing direct access to valuable carbonyl compounds. While traditional methods often rely on stoichiometric mercury(II) salts, concerns over toxicity have driven the development of more sustainable catalytic alternatives. Gold catalysts, in particular, have emerged as powerful tools for alkyne activation. The neutral gold(I) complex, this compound, has been demonstrated to be a highly effective and user-friendly catalyst for the regioselective hydration of terminal alkynes, affording the corresponding methyl ketones with high efficiency.[1][2][3] This protocol details the experimental procedure for this transformation, along with data on substrate scope and a visualization of the proposed catalytic cycle.

Data Presentation

The following table summarizes the performance of the this compound-catalyzed hydration across a range of terminal alkyne substrates, demonstrating the broad applicability of this method.

| Entry | Alkyne Substrate | Product | Yield (%) |

| 1 | Phenylacetylene | Acetophenone | 98 |

| 2 | 4-Methylphenylacetylene | 4'-Methylacetophenone | 99 |

| 3 | 4-Methoxyphenylacetylene | 4'-Methoxyacetophenone | 99 |

| 4 | 4-Chlorophenylacetylene | 4'-Chloroacetophenone | 95 |

| 5 | 4-Bromophenylacetylene | 4'-Bromoacetophenone | 96 |

| 6 | 4-Trifluoromethylphenylacetylene | 4'-(Trifluoromethyl)acetophenone | 94 |

| 7 | 1-Naphthylacetylene | 1'-Acetophenone | 97 |

| 8 | 2-Thienylacetylene | 2-Acetylthiophene | 92 |

| 9 | 1-Octyne | 2-Octanone | 93 |

| 10 | Cyclohexylacetylene | Acetylcyclohexane | 90 |

Table 1: Substrate scope for the this compound-catalyzed hydration of terminal alkynes. Reactions were typically carried out with 1 mol% of this compound in a mixture of dioxane and water at 80°C.

Experimental Protocols

Materials:

-

(1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride (this compound)

-

Terminal alkyne

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Standard laboratory glassware (Schlenk tube or sealed vial)

-

Magnetic stirrer and heating plate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Silica gel for column chromatography

General Procedure for the Hydration of Terminal Alkynes:

-

To a Schlenk tube or a sealable vial equipped with a magnetic stir bar, add this compound (1 mol%).

-

Add the terminal alkyne (1.0 mmol).

-

Add 1,4-dioxane (2.0 mL) and deionized water (1.0 mL).

-

Seal the tube/vial and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture vigorously for the time indicated by TLC or GC-MS analysis (typically 2-12 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure methyl ketone.

Characterization:

The identity and purity of the synthesized ketones can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Caption: Proposed catalytic cycle for the this compound-catalyzed hydration of terminal alkynes.

References

- 1. Regioselective Hydration of Terminal Alkynes Catalyzed by a Neutral Gold(I) Complex [(IPr)AuCl] and One-Pot Synthesis of Optically Active Secondary Alcohols from Terminal Alkynes by the Combination of [(IPr)AuCl] and Cp*RhCl[(R,R)-TsDPEN] [organic-chemistry.org]

- 2. Regioselective hydration of terminal alkynes catalyzed by a neutral gold(I) complex [(IPr)AuCl] and one-pot synthesis of optically active secondary alcohols from terminal alkynes by the combination of [(IPr)AuCl] and Cp*RhCl[(R,R)-TsDPEN]. | Semantic Scholar [semanticscholar.org]

- 3. Item - Regioselective Hydration of Terminal Alkynes Catalyzed by a Neutral Gold(I) Complex [(IPr)AuCl] and One-Pot Synthesis of Optically Active Secondary Alcohols from Terminal Alkynes by the Combination of [(IPr)AuCl] and Cp*RhCl[(R,R)âTsDPEN] - American Chemical Society - Figshare [acs.figshare.com]

Application Notes and Protocols for IPrAuCl-Catalyzed Intramolecular Hydroamination of Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold(I) complexes, particularly those featuring N-heterocyclic carbene (NHC) ligands such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have emerged as powerful catalysts for a variety of organic transformations. The IPrAuCl complex, in conjunction with a halide scavenger, is a highly effective catalyst for the intramolecular hydroamination of alkynes. This atom-economical reaction provides a direct route to nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. The mild reaction conditions and high functional group tolerance make this methodology particularly attractive for late-stage functionalization in drug discovery.

Catalytic Pathway

The catalytic cycle for the this compound-catalyzed intramolecular hydroamination of alkynes is initiated by the in-situ generation of the active cationic gold(I) species. This is typically achieved by abstracting the chloride ligand with a silver salt. The cationic gold catalyst then coordinates to the alkyne, activating it for nucleophilic attack by the tethered amine. Subsequent protonolysis regenerates the active catalyst and releases the heterocyclic product.

Application Notes and Protocols: IPrAuCl-Catalyzed Cycloisomerization of Enynes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures and application notes for the gold-catalyzed cycloisomerization of enynes, a powerful transformation in organic synthesis for the construction of complex molecular architectures. The protocols focus on the use of the N-heterocyclic carbene (NHC) gold complex, [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride (IPrAuCl), in combination with a silver salt cocatalyst.

Introduction

Gold(I) complexes, particularly those bearing N-heterocyclic carbene ligands like IPr, are highly effective catalysts for the cycloisomerization of enynes. The general mechanism involves the activation of the alkyne moiety of the enyne substrate by the cationic gold(I) species, which is generated in situ from the this compound precatalyst and a silver salt.[1] This activation facilitates an intramolecular nucleophilic attack by the tethered alkene, leading to the formation of various carbo- and heterocyclic scaffolds.[2][3] This method is noted for its mild reaction conditions, broad substrate scope, and high efficiency, making it a valuable tool in synthetic chemistry.[1]

Experimental Protocols

General Procedure for the this compound-Catalyzed Cycloisomerization of 1,6-Enynes

This protocol is a representative example for the cycloisomerization of a 1,6-enyne to form a bicyclo[3.1.0]hexane derivative. Conditions may require optimization for different substrates.

Materials:

-

Enyne substrate

-

This compound (1-5 mol%)

-

Silver salt (e.g., AgSbF₆, AgBF₄, AgOTf) (1-5 mol%)

-

Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene)

-

Quenching agent (e.g., Triethylamine, Pyridine)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the enyne substrate.

-

Dissolve the substrate in the anhydrous solvent (e.g., CH₂Cl₂ to a concentration of 0.1 M).

-

In a separate vial, weigh the this compound precatalyst and the silver salt cocatalyst.

-

Add the catalyst and cocatalyst to the stirred solution of the enyne at room temperature. Note: The active catalyst is the cationic species [IPrAu]⁺, formed upon abstraction of the chloride by the silver salt.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 1 to 24 hours.

-

Upon completion, quench the reaction by adding a few drops of triethylamine or by filtering through a short plug of silica gel with the addition of triethylamine to the eluent.

-

Remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Data Presentation: Substrate Scope and Yields

The this compound/Ag(I) catalytic system is versatile and has been successfully applied to a variety of enyne substrates, leading to diverse structural motifs. The following table summarizes representative examples.

| Enyne Type | Substrate | Product Type | Catalyst System | Yield (%) | Reference |

| 1,6-Enyne | O-tethered 1,6-enynes | Bicyclic Enol Ethers | This compound / AgSbF₆ | 18-99% | [1] |

| 1,6-Enyne | N-tethered 1,6-enynes | Bicyclo[3.1.0]hexane boranes | NHC-Au(I) / Ag(I) | Good | [1] |

| 1,6-Enyne | General 1,6-enynes with diphenylsulfoxide | Cyclopropyl Aldehydes | This compound / AgSbF₆ (2.5-5 mol%) | 90-94% | [1] |

| 1,5-Enyne | 1,5-Enynes with a cyclopropane ring | Tricyclic Cyclobutene | NHC-Au(I)-NTf₂ | 43-75% | [1] |

| 1,7-Enyne | O-tethered 1,7-enynes with a cyclopropane moiety | Highly Substituted Furans | NHC-Au(I) | Good | [1] |

| 1,3-Dien-8-yne | 1,3-Dien-8-yne with diazoester | [5.3.0] Bicyclic Adducts | This compound / AgSbF₆ | Moderate | [1] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the this compound-catalyzed cycloisomerization of enynes.

Caption: General workflow for gold-catalyzed enyne cycloisomerization.

Catalytic Cycle Signaling Pathway

The diagram below outlines the generally accepted catalytic cycle for the gold(I)-catalyzed cycloisomerization of a 1,6-enyne.

Caption: Proposed catalytic cycle for enyne cycloisomerization.

References

Application Notes and Protocols for C-H Bond Functionalization Utilizing IPrAuCl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the protocols and applications of (IPr)AuCl (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride) in C-H bond functionalization. This N-heterocyclic carbene (NHC)-gold(I) complex has emerged as a versatile and powerful catalyst for the formation of carbon-carbon and carbon-heteroatom bonds through the direct activation of otherwise inert C-H bonds. Such methodologies are of paramount importance in modern organic synthesis and drug discovery, offering more atom-economical and efficient routes to complex molecules.[1][2]

Core Concepts and Mechanistic Overview

Gold(I) catalysts, particularly cationic species generated in situ from precursors like IPrAuCl, are highly π-acidic and capable of activating alkynes, allenes, and other unsaturated moieties.[3][4] The functionalization of C-H bonds is often achieved through an initial activation of a substrate's unsaturated part, followed by an intramolecular reaction involving a C-H bond. Common mechanistic pathways include intramolecular hydroarylation and cyclization cascades.[3][5] The general mechanism often involves the generation of a cationic gold(I) species, which activates a π-system, followed by a nucleophilic attack from an arene (hydroarylation) or another nucleophile, and subsequent protodeauration to regenerate the catalyst and form the product.

A generalized workflow for a typical gold-catalyzed C-H functionalization reaction is depicted below.

Caption: General experimental workflow for this compound-catalyzed C-H functionalization.

Application 1: Intramolecular Hydroarylation of Alkynes

A significant application of this compound is in the intramolecular hydroarylation of alkynes, leading to the synthesis of various fused ring systems. This reaction is particularly useful for constructing polycyclic aromatic hydrocarbons and heterocycles.

A proposed catalytic cycle for this transformation is illustrated below. The active cationic gold(I) catalyst is generated from this compound and a silver salt. This species then coordinates to the alkyne, activating it for nucleophilic attack by the appended aryl group. Subsequent steps lead to the cyclized product and regeneration of the catalyst.

Caption: Proposed catalytic cycle for intramolecular hydroarylation.

Experimental Protocol: Synthesis of Benzo-Fused Phosphepines

This protocol is adapted from a reported gold(I)-catalyzed intramolecular hydroarylation of dialkynyl(biaryl)phosphine oxides.[5]

Reaction Setup:

-

To a screw-capped vial equipped with a magnetic stir bar, add the dialkynyl(biaryl)phosphine oxide substrate (1) (0.10 mmol, 1.0 equiv).

-

Add (IPr)AuCl (5 mol %, 0.005 mmol).

-

Add AgOTf (5 mol %, 0.005 mmol).

-

The vial is purged with an inert atmosphere (e.g., argon or nitrogen).

-

Add 1,2-dichloroethane (1 mL).

-

Add triflic acid (TfOH) (0.30 mmol, 3.0 equiv).

Reaction Execution:

-

Stir the reaction mixture at the desired temperature (e.g., 30-80 °C) for the specified time (e.g., 3-15 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).